Trelagliptin succinate
説明
トレラグリプチンサクシネートは、主に2型糖尿病の治療に使用される医薬品化合物です。 これは、インクレチンホルモンの不活性化を防ぐことで血糖値の調節を助ける、非常に選択的なジペプチジルペプチダーゼ-4(DPP-4)阻害剤です 。 この化合物は、ザファテックとウェディカの商標名で販売されており、患者のコンプライアンスを高める週1回の投薬レジメンで知られています .
準備方法
合成経路と反応条件: トレラグリプチンサクシネートの合成には、いくつかの重要なステップが含まれます。
工業的生産方法: トレラグリプチンサクシネートの工業的生産は、シンプルで安全であるように設計されており、特別な装置は必要ありません。プロセスには以下が含まれます。
化学反応の分析
反応の種類: トレラグリプチンサクシネートは、その合成中に主に置換反応を起こします 。 標準的な用途では、通常、酸化反応や還元反応は起こりません。
一般的な試薬と条件:
主要な生成物: これらの反応から形成される主要な生成物は、慎重な再結晶化によって高純度が達成されたトレラグリプチンサクシネート自体です .
4. 科学研究における用途
トレラグリプチンサクシネートは、科学研究でいくつかの用途があります。
科学的研究の応用
Trelagliptin succinate has several scientific research applications:
作用機序
トレラグリプチンサクシネートは、ジペプチジルペプチダーゼ-4(DPP-4)酵素を阻害することで効果を発揮します。 この阻害は、血糖値の調節に重要な役割を果たす、グルカゴン様ペプチド-1(GLP-1)やグルカゴン依存性インスリン分泌促進ペプチド(GIP)などのインクレチンホルモンの不活性化を防ぎます 。 これらのホルモンのレベルを高く維持することで、トレラグリプチンサクシネートはインスリン分泌を促進し、血糖値を低下させます .
類似化合物:
アログリプチン: もう1つのDPP-4阻害剤ですが、毎日投与する必要があります.
シタグリプチン: アログリプチンと同様に、毎日投与する必要があり、化学構造が異なります.
独自性: トレラグリプチンサクシネートは、週1回の投薬レジメンにより、毎日投与する必要がある他のDPP-4阻害剤と比較して、患者のコンプライアンスが大幅に向上しているため、際立っています 。 さらに、アログリプチンやシタグリプチンと比較して、より強力なDPP-4阻害作用を示しています .
結論として、トレラグリプチンサクシネートは、2型糖尿病の治療における重要な進歩であり、投薬量と有効性において独自の利点を提供します。その包括的な合成方法、化学的特性、幅広い用途により、科学研究と臨床診療の両方において貴重な化合物となっています。
類似化合物との比較
Alogliptin: Another DPP-4 inhibitor, but it requires daily dosing.
Sitagliptin: Similar to alogliptin, it also requires daily dosing and has a different chemical structure.
Uniqueness: Trelagliptin succinate stands out due to its once-weekly dosing regimen, which significantly improves patient compliance compared to other DPP-4 inhibitors that require daily dosing . Additionally, it has shown more potent inhibition of DPP-4 compared to alogliptin and sitagliptin .
生物活性
Trelagliptin succinate is a novel, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). Approved in Japan in 2015, it is characterized by its once-weekly administration, providing an alternative to daily DPP-4 inhibitors. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and its mechanism of action.
DPP-4 Inhibition:
this compound exhibits potent inhibition of the DPP-4 enzyme, which plays a crucial role in glucose metabolism by degrading incretin hormones. The primary pharmacodynamic studies have shown that trelagliptin inhibits DPP-4 in a concentration-dependent manner. The 50% inhibitory concentration (IC50) values were found to be:
Species | IC50 (nmol/L) |
---|---|
Human | 5.4 |
Dog | 6.2 |
Rat | 9.7 |
The mode of action is competitive and reversible, with a dissociation half-life of approximately 30 minutes for the trelagliptin-DPP-4 complex .
Additional Enzyme Inhibition:
Trelagliptin has also been assessed for its inhibitory effects on related enzymes such as DPP-II, DPP-8, DPP-9, and fibroblast activation protein α (FAPα), showing IC50 values greater than 100 µmol/L for these enzymes, indicating selectivity towards DPP-4 .
Phase II and III Studies
Clinical trials have demonstrated the efficacy of trelagliptin as both monotherapy and in combination with other antidiabetic agents. In a Phase II study involving patients with inadequately controlled T2DM, trelagliptin showed significant reductions in glycosylated hemoglobin A1c (HbA1c), with dose-dependent effects observed at doses ranging from 12.5 to 200 mg .
A Phase III study compared trelagliptin to alogliptin, a once-daily DPP-4 inhibitor. Results indicated that trelagliptin was non-inferior to alogliptin regarding HbA1c reduction while maintaining a favorable safety profile .
Safety Profile
The safety of trelagliptin has been assessed through various clinical trials. The overall incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 87.9% in one study group, with serious TEAEs occurring at rates of 13.8% and 7.6% in the respective groups studied . Notably, no severe hypoglycemia was reported during these trials.
Recent studies have explored the molecular mechanisms through which trelagliptin enhances insulin sensitivity. Research involving 3T3-L1 adipocytes indicated that trelagliptin improves insulin resistance via modulation of the PI3K/AKT/GLUT4 signaling pathway. Specifically, trelagliptin treatment resulted in increased expression levels of AKT and GLUT4 translocation to the cell membrane, facilitating enhanced glucose uptake .
Case Studies
Case Study: Efficacy in Combination Therapy
A multicenter study assessed the efficacy and safety of trelagliptin combined with insulin therapy in patients with T2DM who had not achieved adequate glycemic control on insulin alone. Results indicated significant improvements in glycemic control without increasing the risk of hypoglycemia, supporting its use as an effective adjunct therapy .
特性
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNTTUPLQTBJI-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145602 | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029877-94-8 | |
Record name | Trelagliptin succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELAGLIPTIN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。